N2-Cyclopentylpyridine-2,3-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopentylpyridine-2,3-diamine typically involves the reaction of 2,3-dichloropyridine with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with amino groups. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N2-Cyclopentylpyridine-2,3-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
N2-Cyclopentylpyridine-2,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-Cyclopentylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular responses . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N2-Cyclopentylpyridine-2,3-diamine can be compared with other similar compounds, such as:
N2-Cyclohexyl-2,3-pyridinediamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N2-Cyclopropyl-2,3-pyridinediamine: Contains a cyclopropyl group, leading to different steric and electronic properties.
N2-Phenyl-2,3-pyridinediamine: Substituted with a phenyl group, which significantly alters its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-N-cyclopentylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANXETCZVGXRBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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